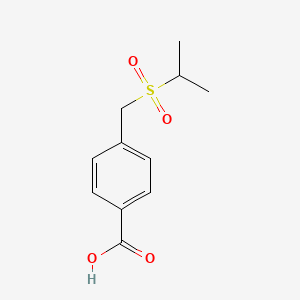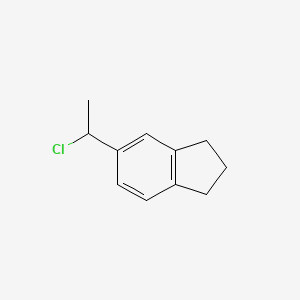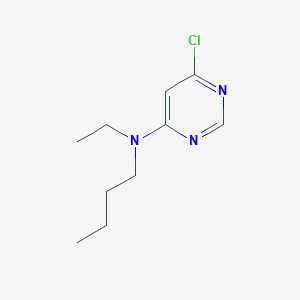
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . This compound features a cyclopentyl group attached to an ethanone moiety, which is further connected to a piperidine ring substituted with a hydroxymethyl group. It is known for its diverse applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through an alkylation reaction, using cyclopentyl halides under basic conditions.
Formation of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone moiety can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-Cyclopentyl-1-(4-(carboxymethyl)piperidin-1-yl)ethan-1-one.
Reduction: Formation of 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethanol.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopentyl-1-(4-(methyl)piperidin-1-yl)ethan-1-one: Similar structure but lacks the hydroxymethyl group.
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)propan-1-one: Similar structure but has a propanone moiety instead of ethanone.
Uniqueness
2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one is unique due to the presence of both the cyclopentyl and hydroxymethyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-10-12-5-7-14(8-6-12)13(16)9-11-3-1-2-4-11/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMHBOZXGDBNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1465329.png)
![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)


![[4-(Difluoromethyl)phenyl]methanamine](/img/structure/B1465335.png)




![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-ol](/img/structure/B1465343.png)


![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol](/img/structure/B1465350.png)

